Diethyl azelate solves cold-flexibility and enzymatic polycondensation challenges: its C9 diester structure provides low-temperature plasticization (-16 °C mp) and is the optimal CaLB substrate for solvent-free polyester synthesis. • -16 °C mp prevents cold-cracking in PVC/rubber • C9 chain enables high-conversion lipase polymerization • Higher boiling point than dimethyl azelate ensures thermal stability. In stock.
Diethyl azelate (DEA) is a linear C9 dicarboxylic acid diethyl ester (C13H24O4) widely utilized as a high-efficiency plasticizer, a synthetic lubricant base, and a bio-based building block for polymer synthesis. Characterized by a density of 0.973 g/mL at 25 °C, a melting point of approximately -16 °C, and a boiling point of 172 °C at 18 mmHg, DEA offers a highly specific thermophysical profile . In industrial procurement, it is primarily selected for its low viscosity, excellent cold-temperature resistance, and high plasticization efficiency compared to heavier phthalate or adipate alternatives. Furthermore, its specific nine-carbon chain length provides unique solvency and handling characteristics, making it an optimal intermediate for enzymatic polycondensation and advanced formulation carriers where precise aliphatic chain dimensions dictate process success [1].
Substituting Diethyl azelate with its closest methyl analog, Dimethyl azelate (DMA), fundamentally alters the volatility and density profile of the formulation. DMA has a higher density (1.007 g/mL) and a lower boiling point (156 °C at 20 mmHg), which increases evaporative loss and reduces thermal stability during high-temperature polymer processing . Conversely, substituting DEA with adjacent diethyl esters, such as diethyl suberate (C8) or diethyl sebacate (C10), disrupts application-critical performance. In enzymatic polycondensation, lipases exhibit strict substrate specificity based on chain length; altering the C9 backbone to C8 or C10 drastically shifts conversion kinetics and final polymer molecular weights [1]. In topical or transdermal formulations, the C9 structure of DEA provides a highly specific membrane fluidization effect that is lost when using C10 analogs, rendering generic substitution unviable for precision manufacturing [2].
When selected as a plasticizer or solvent, the thermal stability and density of the ester are critical for formulation consistency. Diethyl azelate exhibits a density of 0.973 g/mL at 25 °C and a boiling point of 172 °C at 18 mmHg. In direct comparison, Dimethyl azelate (DMA) possesses a higher density of 1.007 g/mL and a noticeably lower boiling point of 156 °C at 20 mmHg . This quantitative difference means DEA provides lower volatility and better high-temperature retention in polymer matrices than its methyl counterpart.
| Evidence Dimension | Boiling Point and Density |
| Target Compound Data | BP: 172 °C (18 mmHg); Density: 0.973 g/mL |
| Comparator Or Baseline | Dimethyl azelate (BP: 156 °C at 20 mmHg; Density: 1.007 g/mL) |
| Quantified Difference | DEA has a ~3.4% lower density and a significantly higher boiling point at comparable pressures. |
| Conditions | Standard laboratory conditions (25 °C for density, reduced pressure for BP) |
Procurement of DEA over DMA ensures reduced evaporative loss and improved thermal stability during high-temperature compounding and long-term product lifecycle.
In the synthesis of bio-based polyesters like poly(glycerol azelate), the carbon chain length of the diester dictates the specific activity of the biocatalyst. Studies evaluating the hydrolysis and subsequent polycondensation of various aliphatic diesters using immobilized lipases (e.g., CaLB and TLL) demonstrate that the C9 structure of Diethyl azelate achieves optimal conversion rates compared to shorter esters like diethyl malonate (C3), which show no product formation due to steric hindrance, and differs in reaction kinetics from diethyl sebacate (C10) [1]. DEA allows for a highly efficient two-step, solvent-free chain elongation process at 80 °C.
| Evidence Dimension | Enzymatic conversion efficiency |
| Target Compound Data | High conversion in CaLB-catalyzed polycondensation with glycerol |
| Comparator Or Baseline | Diethyl malonate (C3) and Dimethyl adipate (C6) |
| Quantified Difference | DEA supports continuous chain elongation and high conversion, whereas shorter chain analogs fail to polymerize efficiently under identical biocatalytic conditions. |
| Conditions | Solvent-free enzymatic polycondensation at 70-80 °C, 70 mbar using immobilized lipases |
For manufacturers of biodegradable polyesters, DEA is the optimal precursor to ensure high-yield, predictable enzymatic polymerization without the need for harsh chemical catalysts.
Diethyl azelate uniquely functions as a membrane active immunomodulator (MAIM) by reversibly altering plasma membrane fluidity. In comparative assays evaluating formulation synergy with penetration enhancers (like DMSO), DEA significantly outperformed its close structural analogs. When tested side-by-side, DEA demonstrated superior activity (measured by Area Under the Curve in sensitivity suppression assays) compared to diethyl suberate (C8) and diethyl sebacate (C10). Furthermore, in cellular signaling models, DEA was shown to be active at a dose up to 400 times lower than sebacic acid baselines[1].
| Evidence Dimension | Membrane fluidization / Sensitivity suppression (AUC) |
| Target Compound Data | Maximum suppression achieved at 78% DEA / 22% DMSO ratio |
| Comparator Or Baseline | Diethyl suberate (C8) and Diethyl sebacate (C10) |
| Quantified Difference | DEA exhibited superior synergy and higher AUC in suppression assays compared to both C8 and C10 diesters. |
| Conditions | Topical application models combined with 11% DMSO and 2% limonene |
Formulators of topical solutions and transdermal patches must select DEA over C8/C10 analogs to achieve maximum membrane penetration and active ingredient delivery at lower concentrations.
Due to its low melting point (-16 °C) and lower volatility compared to dimethyl azelate, DEA is the ideal choice for plasticizing polyvinyl chloride (PVC), cellulose acetate butyrate, and synthetic rubbers. It imparts superior low-temperature flexibility and viscosity stability to plasticized pastes without the heavy migration issues associated with bulkier plasticizers like Bis(2-ethylhexyl) azelate (DOZ) .
DEA is highly recommended for the green synthesis of biodegradable polyesters, such as poly(glycerol azelate). Its specific C9 chain length is optimally recognized by immobilized lipases (e.g., CaLB), allowing for high-conversion, solvent-free polymerization at moderate temperatures (70-80 °C), a process where shorter-chain malonates or adipates fail to perform efficiently [1].
In the formulation of hydraulic fluids and specialized synthetic lubricants, DEA provides a critical balance between kinematic viscosity and thermal stability. Its structural profile offers a higher boiling point than methyl esters and better low-temperature flow properties than longer C10 sebacates, making it a highly reliable blending agent [2].
For the pharmaceutical and cosmetic industries, DEA serves as an advanced formulation carrier. Its proven ability to reversibly fluidize plasma membranes at concentrations significantly lower than C8 or C10 analogs makes it the preferred solvent for enhancing the topical delivery and efficacy of active pharmaceutical ingredients [3].